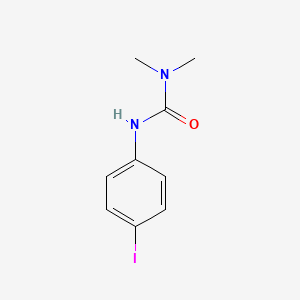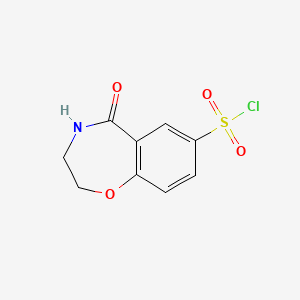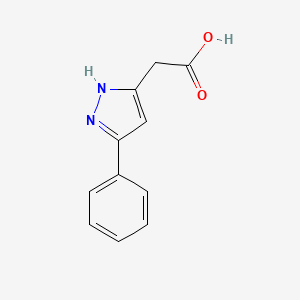
3-(4-Iodophenyl)-1,1-dimethylurea
Overview
Description
The compound “3-(4-Iodophenyl)-1,1-dimethylurea” belongs to the class of organic compounds known as phenylureas, which are compounds containing a phenyl group linked to a urea group . Ureas are functional groups featuring a carbonyl group flanked by two amine residues. They play a crucial role in the metabolic processes of living organisms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “N-(4-iodophenyl)-β-alanine derivatives” have been synthesized and studied . The synthesis of these compounds often involves various organic reactions, including condensation and substitution reactions .Scientific Research Applications
Herbicide Research
3-(4-Iodophenyl)-1,1-dimethylurea is structurally related to various substituted urea herbicides. For instance, 3-(4-Cyclopropylphenyl)-1,1-dimethylurea shows promising herbicidal activity, with significant effectiveness in weed control in cereal grains (Busschbach, Daalen, & Daams, 1973). This suggests that this compound may have similar applications in agriculture, particularly in the control of weeds.
Photochemical Studies
The photochemistry of urea herbicides like chlorotoluron (3‐(3‐chloro‐4‐methyl‐phenyl)‐1,1‐dimethylurea) and isoproturon (3‐(4‐isopropylphenyl)‐1,1‐dimethylurea) has been investigated, which may be relevant for this compound. These studies involve understanding the reaction of these herbicides under various conditions and their photostability (Millet, Palm, & Zetzsch, 1998).
Material Science and Crystallography
Research into the synthesis and structural characterization of compounds structurally related to this compound, such as 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, has been conducted. These studies focus on understanding the crystal structure and phase transformations of these compounds (Kariuki & El‐Hiti, 2017).
Mechanism of Action
Target of Action
Similar compounds such as pd150606 and 4-Iodo-L-phenylalanine have been reported to interact with the Calpain small subunit 1 and Dipeptidyl peptidase 4 respectively. These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
For instance, the reduction of tetrazolium salts into formazan has been reported in the presence of similar compounds . This process is associated with the measurement of cellular respiratory activity, indicating that the compound could potentially influence cellular metabolism.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cellular respiration and metabolism, given its potential role in the reduction of tetrazolium salts .
Pharmacokinetics
Similar compounds like pd150606 and 4-Iodo-L-phenylalanine The introduction of an albumin binding moiety (ABM), such as 4-(4-iodophenyl)-butyric acid (IPBA), has been reported to improve the pharmacokinetics of drugs .
Result of Action
The compound’s potential role in influencing cellular respiratory activity suggests that it could have significant effects on cellular metabolism and energy production .
Properties
IUPAC Name |
3-(4-iodophenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBCYDYAGDZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238962 | |
| Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92317-98-1 | |
| Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092317981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-3-(4-IODOPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminomethyl)phenyl]propanamide](/img/structure/B3058790.png)
![N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3058792.png)

![4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B3058795.png)




![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)


![Methyl 4-(3-azabicyclo[3.1.0]hexan-1-YL)benzoate](/img/structure/B3058807.png)

